2-Fluoro-5-methoxypyridine-4-boronic acid

Description

Molecular Structure and Identification

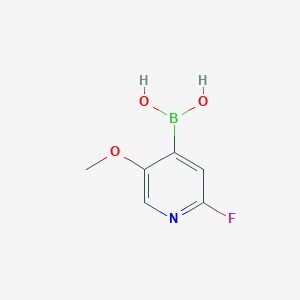

The molecular structure of 2-fluoro-5-methoxypyridine-4-boronic acid features a pyridine ring with substituents arranged in a specific pattern. The fluorine atom at position 2 and methoxy group at position 5 create a distinct electronic environment, while the boronic acid group at position 4 enables participation in transmetalation reactions.

Key Structural Features :

- Pyridine ring : A six-membered aromatic ring with three double bonds.

- Substituents :

- Fluorine (2-position) : Enhances electron-withdrawing effects and influences reactivity.

- Methoxy (5-position) : Introduces electron-donating properties and modulates solubility.

- Boronic acid (4-position) : Facilitates cross-coupling reactions.

The compound’s molecular formula is C₆H₇BFNO₃ , with a molecular weight of 170.93–170.94 g/mol (Table 1).

Historical Context and Development

The synthesis of this compound is rooted in methodologies developed for boronic acid derivatives. Key advances include the lithiation-borylation approach and oxidation-boration reactions , which enable precise functionalization of pyridine rings.

Synthesis Methods :

- Lithiation-Borylation :

- Step 1 : Lithiation of a halogenated pyridine precursor using a strong base (e.g., LDA).

- Step 2 : Reaction with a boronate ester (e.g., triethyl borane) to introduce the boronic acid group.

- Oxidation-Boration :

- Oxidation of a boronate ester intermediate under controlled conditions to yield the boronic acid.

Industrial production often employs scaled-up versions of these methods, prioritizing high yields and purity.

Significance in Organic and Medicinal Chemistry

This compound serves as a pivotal building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Its role extends to medicinal chemistry, where it facilitates the synthesis of bioactive molecules.

Applications in Organic Chemistry :

- Cross-Coupling Reactions :

- Functional Group Interconversion :

- The boronic acid group can be oxidized to alcohols or ketones.

Role in Medicinal Chemistry :

- Drug Discovery :

- Used in constructing kinase inhibitors, antiviral agents, and CNS-targeted molecules.

- The pyridine ring’s electron-deficient nature enhances binding to enzymatic active sites.

- Protease Inhibition :

- Boronic acid derivatives are explored as proteasome inhibitors in oncology.

Properties

IUPAC Name |

(2-fluoro-5-methoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO3/c1-12-5-3-9-6(8)2-4(5)7(10)11/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXOCJQHJRUNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401233642 | |

| Record name | Boronic acid, B-(2-fluoro-5-methoxy-4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401233642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-17-8 | |

| Record name | Boronic acid, B-(2-fluoro-5-methoxy-4-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(2-fluoro-5-methoxy-4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401233642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Multi-Step Synthesis

Synthesis of 2-Methoxy-5-fluoropyridine

The initial step involves preparing 2-methoxy-5-fluoropyridine, which serves as the precursor for boronation. This intermediate is synthesized through established organic reactions involving fluorination and methoxylation of pyridine derivatives.

Palladium-Catalyzed Cross-Coupling Route

A more efficient method developed by Kamenev et al. (2005) replaced traditional boronation with a palladium-catalyzed cross-coupling reaction. This method involves:

One-Pot Synthesis via Suzuki-Miyaura Reaction

Kim et al. (2011) introduced a one-pot synthesis strategy combining Suzuki-Miyaura cross-coupling with boronation in a single reaction vessel. Key features include:

Advanced Methods: Microwave and Visible Light Catalysis

Recent innovations include:

- Microwave-assisted synthesis: Accelerates reaction rates and improves yields by providing uniform heating and energy efficiency.

- Visible light-catalyzed reactions: Utilize photocatalysts to drive boronation under mild conditions, offering greener and more sustainable alternatives.

These methods are under active research to optimize conditions and scalability.

Detailed Preparation Method from Patent Literature

A specific, well-documented preparation method for a closely related compound, 2-fluoropyridine-4-boronic acid, provides a useful framework applicable to this compound, with adjustments for the methoxy substituent. The method involves:

| Step | Description | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1 | Lithiation and iodination of 2-fluoropyridine to form intermediate A | T ≤ -55 °C, nitrogen atmosphere | 2-fluoropyridine, lithium diisopropylamide (LDA), iodine | Reaction time 5-8 h; molar ratio 1:1.1–1.2:0.5–1.0 |

| 2 | Reaction of intermediate A with water under LDA to yield intermediate B | T ≤ -55 °C, nitrogen atmosphere | Intermediate A, LDA, water | Reaction time 4-7 h; molar ratio 1:1.1–1.2:4–5 |

| 3 | Reaction of intermediate B with triisopropyl borate under n-butyl lithium effect to form boronic acid | T ≤ -55 °C, nitrogen atmosphere | Intermediate B, n-butyl lithium, triisopropyl borate | Molar ratio 1:1.2–1.5:1.1–1.2; pH adjusted to 8–14 then 4–6 |

Purification is typically achieved by column chromatography using normal heptane or sherwood oil as eluents.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The purity of starting materials and strict control of reaction conditions (especially temperature and atmosphere) are critical for high yield and purity.

- Nitrogen protection is commonly employed to prevent oxidation and side reactions during lithiation and boronation steps.

- The reaction times vary from 4 to 8 hours depending on the step and conditions, highlighting the need for process optimization.

- Column chromatography remains the primary purification technique, though crystallization and other methods are being explored to improve scalability.

- The compound's applications in pharmaceuticals and agrochemicals drive continuous improvements in synthesis efficiency and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-methoxypyridine-4-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenol derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antibiotic Production

One of the primary applications of 2-fluoro-5-methoxypyridine-4-boronic acid is in the synthesis of antibiotics, particularly fluoroquinolones. These antibiotics are known for their broad-spectrum antibacterial activity and are used to treat a variety of infections, including respiratory and urinary tract infections .

Drug Development

The compound also plays a crucial role in the development of fluorinated analogs of biologically active molecules. The presence of fluorine enhances the metabolic stability and bioavailability of drug candidates, while the methoxy group can influence binding affinities to molecular targets such as enzymes or receptors. This makes it a valuable intermediate in medicinal chemistry.

Anti-inflammatory and Antiviral Agents

Moreover, boronic acid derivatives, including this compound, have shown potential as anti-inflammatory and antiviral agents. Research indicates their efficacy in treating diseases such as cancer, diabetes, and cardiovascular conditions .

Agrochemical Applications

Herbicides and Insecticides

In the agrochemical sector, this compound is utilized in the synthesis of herbicides and insecticides. These compounds are essential for controlling pests and weeds, thereby enhancing crop yield and quality .

Plant Growth Regulators

The compound can also be involved in the synthesis of plant growth hormones, which help improve stress tolerance and increase agricultural productivity .

Materials Science Applications

Metal-Organic Frameworks (MOFs)

In materials science, this compound serves as a precursor for synthesizing metal-organic frameworks (MOFs). MOFs are porous materials with applications in gas storage, separations, and catalysis .

Light-Emitting Diodes (LEDs)

Additionally, boronic acid derivatives can be used in the production of light-emitting diodes (LEDs), which are crucial for various applications including displays and lighting solutions .

Chemical Synthesis Applications

Building Block for Boronic Acid Derivatives

The compound is primarily used as a building block for synthesizing various boronic acid derivatives. These derivatives are important in transition metal catalysis, enabling reactions such as alkylation, acylation, and hydroboration that are widely utilized in chemical synthesis .

Reagents in Organic Chemistry

In organic chemistry, this compound can participate in various reactions including substitution reactions where the fluorine atom can be replaced by other nucleophiles under appropriate conditions. This versatility allows for the development of new compounds with tailored properties.

Case Study 1: Synthesis of Fluoroquinolone Antibiotics

A notable case study involves the use of this compound in synthesizing fluoroquinolone antibiotics. The compound acts as an intermediate that undergoes several transformations to yield potent antibacterial agents effective against resistant bacterial strains.

Case Study 2: Development of Agrochemicals

Another study highlights its application in developing new herbicides that exhibit enhanced efficacy against common agricultural pests while minimizing environmental impact. The research demonstrated improved crop yields when these herbicides were applied compared to traditional alternatives.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxypyridine-4-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired product. The boronic acid group acts as a nucleophile, while the palladium catalyst facilitates the formation and breaking of bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogs and Substituent Effects

The table below compares 2-fluoro-5-methoxypyridine-4-boronic acid with key analogs, highlighting substituent variations and their implications:

Key Observations:

- Fluorine vs. Chlorine: The fluorine substituent in this compound provides stronger electron-withdrawing effects compared to chlorine analogs, enhancing reactivity in cross-coupling reactions .

- Bromine Substitution: Bromine in 2-bromo-5-fluoropyridine-4-boronic acid increases molecular weight and steric bulk, which may slow reaction kinetics but improve selectivity .

Reactivity in Suzuki-Miyaura Coupling

- This compound exhibits faster coupling rates with aryl halides compared to non-fluorinated analogs like 2-methoxy-5-pyridineboronic acid due to fluorine’s electron-withdrawing nature .

- Chlorine analogs (e.g., CAS 475275-69-5) show reduced coupling efficiency under standard conditions, requiring higher temperatures or catalyst loadings .

- Methoxy Group Stability: The methoxy group at the 5-position in this compound enhances solubility in polar solvents, unlike trifluoromethyl-substituted analogs (e.g., CAS 2225180-38-9), which are more lipophilic .

Biological Activity

2-Fluoro-5-methoxypyridine-4-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and metabolic disorders. This article reviews the compound's biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring with a fluorine atom and a methoxy group, which are significant for its biological activity. The boronic acid moiety is crucial for its interaction with various biological targets.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, such as proteasome inhibitors that affect protein degradation processes crucial for cancer cell survival .

- Gene Expression Modulation : The compound can influence gene expression related to cell proliferation and apoptosis, potentially leading to reduced tumor growth .

- Cell Signaling Pathway Alteration : By modulating key signaling pathways, it can induce cell cycle arrest and apoptosis in cancer cells .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable properties:

- Metabolic Stability : Research shows improved metabolic stability compared to other compounds in its class, which enhances its therapeutic efficacy .

- Half-Life : The compound exhibits a half-life conducive to maintaining effective concentrations in vivo, which is critical for sustained therapeutic effects .

Biological Activity

The biological activity of this compound has been evaluated through various studies:

Case Studies

- Breast Cancer Treatment : A study demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .

- Diabetes Management : In animal models, the compound showed promise in reducing blood glucose levels through its action on metabolic pathways. It stimulated GLP-1 release, indicating a dual mechanism beneficial for type II diabetes treatment .

Q & A

Q. What are the recommended synthetic routes for preparing 2-fluoro-5-methoxypyridine-4-boronic acid, and how do reaction conditions influence yield?

The synthesis typically involves halogen-metal exchange or Miyaura borylation. For example, a halogenated precursor (e.g., 2-fluoro-5-methoxy-4-iodopyridine) can undergo palladium-catalyzed borylation with bis(pinacolato)diboron. Optimal conditions include using Pd(dppf)Cl₂ as a catalyst, anhydrous THF as a solvent, and temperatures between 60–80°C to achieve yields >70% . Side reactions, such as protodeboronation, are minimized under inert atmospheres (argon/nitrogen).

Q. How should researchers characterize the purity and structural integrity of this boronic acid?

Key techniques include:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C5, fluorine at C2, and boronic acid at C4). The fluorine substituent causes distinct splitting patterns in aromatic protons .

- HPLC-MS : Quantify purity (>95%) and detect hydrolyzed byproducts (e.g., boroxines) using reverse-phase C18 columns with UV detection at 254 nm .

- FT-IR : Identify B-O stretching vibrations near 1,350 cm⁻¹ and O-H bonds from boronic acid groups .

Q. What storage conditions are critical for maintaining stability?

Store at –20°C under inert gas (argon) to prevent moisture-induced hydrolysis. Lyophilization or formulation as a pinacol ester can enhance shelf life .

Advanced Research Questions

Q. How do the electronic effects of the fluorine and methoxy substituents influence Suzuki-Miyaura cross-coupling reactivity?

The fluorine at C2 acts as an electron-withdrawing group, enhancing electrophilicity at C4 (boron site) and accelerating transmetallation. However, the methoxy group at C5 donates electron density via resonance, potentially reducing oxidative addition efficiency. Steric hindrance from the methoxy group may also limit coupling with bulky aryl halides. Optimize using electron-deficient aryl partners (e.g., 4-nitrophenyl halides) and Pd(OAc)₂/XPhos catalysts .

Q. How can researchers resolve contradictory data in cross-coupling yields reported for this compound?

Discrepancies often arise from:

- Solvent polarity : Polar aprotic solvents (DME) improve solubility but may promote protodeboronation.

- Base selection : K₂CO₃ is preferred over NaOH to avoid boronic acid decomposition .

- Catalyst loading : Low Pd (0.5–2 mol%) reduces side reactions. Validate reaction progress via TLC or in-situ ¹⁹F NMR to monitor fluorine signal shifts .

Q. What strategies are effective for purifying derivatives of this compound?

- Size-exclusion chromatography : Separate high-MW byproducts (e.g., boroxine trimers).

- Recrystallization : Use ethanol/water mixtures (4:1 v/v) to isolate crystalline intermediates .

- Fluorous-tag-assisted purification : Leverage the fluorine substituent for selective separation using fluorous silica gel .

Q. How can researchers address challenges in detecting low-concentration byproducts during synthesis?

Q. What computational methods predict the regioselectivity of electrophilic substitutions on this scaffold?

Density functional theory (DFT) calculations (B3LYP/6-31G*) model charge distribution. The methoxy group directs electrophiles to C6 (para to OMe), while fluorine deactivates C3 (meta to F). Validate predictions with nitration or halogenation experiments .

Q. How can the boronic acid group be modified to enhance stability without compromising reactivity?

- Trifluoroborate salts : Improve hydrolytic stability via KHF₂ treatment.

- Pinacol ester formation : Protect the boronic acid with pinacol, which can be cleaved in situ during coupling .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.